N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide
Description
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group, a thiazole ring, and a cinnoline backbone
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c1-2-11(15-22-13(8-25-15)16(17,18)19)21-14(24)10-7-20-23-12-6-4-3-5-9(10)12/h3-8,11H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPMZBQNQOLTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=CS1)C(F)(F)F)NC(=O)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the cinnoline backbone. One common method involves the reaction of 4-(trifluoromethyl)thiazole with a suitable propylating agent to introduce the propyl group. This intermediate is then coupled with cinnoline-4-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]cinnoline-4-carboxamide
- N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]cinnoline-4-carboxamide
Uniqueness
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]cinnoline-4-carboxamide is unique due to its specific combination of a trifluoromethyl group, thiazole ring, and cinnoline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
